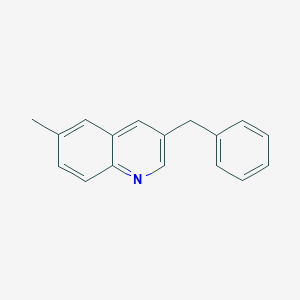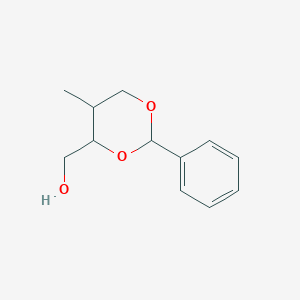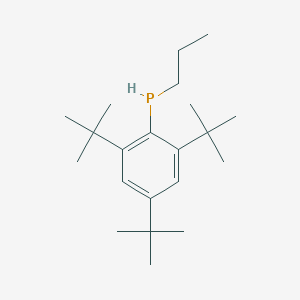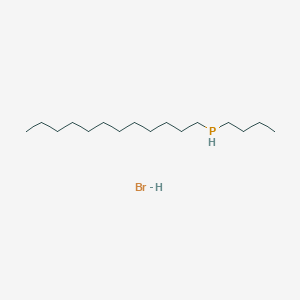
Butyl(dodecyl)phosphane;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(dodecyl)phosphane;hydrobromide is a tertiary phosphine compound that features a butyl group and a dodecyl group attached to a phosphorous atom, with a hydrobromide counterion. This compound is part of the broader class of organophosphorus compounds, which are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(dodecyl)phosphane;hydrobromide typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of butylmagnesium bromide with dodecylchlorophosphine can yield Butyl(dodecyl)phosphane, which is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl(dodecyl)phosphane;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Butyl(dodecyl)phosphane;hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl(dodecyl)phosphane;hydrobromide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorous atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can activate substrates and promote various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorous atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxyphenyl groups.
Diallylphenylphosphine: A phosphine with two allyl groups and one phenyl group.
Uniqueness
Butyl(dodecyl)phosphane;hydrobromide is unique due to its long alkyl chains (butyl and dodecyl), which can impart different solubility and steric properties compared to other phosphines. This uniqueness can influence its reactivity and the types of catalytic processes it can facilitate .
Properties
CAS No. |
90455-50-8 |
|---|---|
Molecular Formula |
C16H36BrP |
Molecular Weight |
339.33 g/mol |
IUPAC Name |
butyl(dodecyl)phosphane;hydrobromide |
InChI |
InChI=1S/C16H35P.BrH/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2;/h17H,3-16H2,1-2H3;1H |
InChI Key |
HFMVHAAQHPSYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCPCCCC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


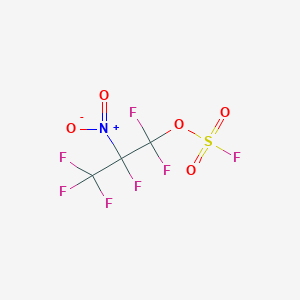
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
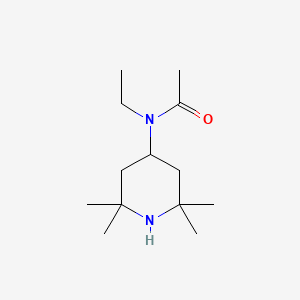
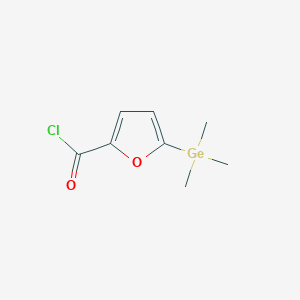

![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
